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Compound of Interest

Compound Name: CP-640186

Cat. No.: B1216025

These application notes provide detailed protocols for in vitro experiments using CP-640186, a
potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC).
The information is intended for researchers, scientists, and drug development professionals
working in metabolic diseases and oncology.

Mechanism of Action

CP-640186 is a reversible, allosteric inhibitor of both ACC1 and ACC2 isoforms.[1][2][3] It binds
to the carboxyltransferase (CT) domain active site at the dimer interface.[1] The inhibition is
uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and
bicarbonate.[1][2][3][4] By inhibiting ACC, CP-640186 blocks the conversion of acetyl-CoA to
malonyl-CoA, a critical step in de novo fatty acid synthesis.[5] The reduction in malonyl-CoA
levels leads to two primary effects: the inhibition of fatty acid synthesis (primarily through
ACC1) and the stimulation of fatty acid oxidation (by relieving ACC2-mediated inhibition of
carnitine palmitoyltransferase 1, CPT1).[2][5]
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Caption: CP-640186 inhibits ACC1 and ACC2, blocking lipogenesis and promoting fatty acid
oxidation.

Quantitative Data Summary

The following tables summarize the reported in vitro potency of CP-640186 across various
assays.

Table 1: Enzymatic Inhibition
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Target Enzyme Species IC50 Value Reference
ACC1 Rat (liver) 53 nM [1][4][6][7]
ACC2 Rat (skeletal muscle) 61 nM [11[416171
ACC1/ACC2

(Isozyme- Multiple ~50-60 nM [2][5][8]

nonselective)

Table 2: Cellular Activity

Cell Line / .
Assay Type . Metric Value Reference
Tissue
Fatty Acid
Synthesis HepG2 EC50 0.62 uM [61[7]
Inhibition
Triglyceride
Synthesis HepG2 EC50 1.8 uM [6][7]
Inhibition
Fatty Acid
Oxidation C2C12 cells EC50 57 nM (112131617181
Stimulation
Fatty Acid Rat
Oxidation epitrochlearis EC50 1.3 uM [21[31[6]1[71[8]
Stimulation muscle
Cell Proliferation H460 & Human ~30% at 20 pM
o ) % Decrease [61[7]
Inhibition Fibroblasts (48h)

Experimental Protocols
Protocol 1: ACC1/ACC2 Enzymatic Inhibition Assay

This protocol is designed to determine the IC50 of CP-640186 against purified human ACC1 or
ACC2. Itis based on a luminescent ADP detection assay.
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Materials:

Recombinant human ACC1 or ACC2 (e.g., BPS Bioscience)

CP-640186

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgClz, 1 mM DTT, 0.01% Tween-20)

Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate (HCOs™)

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 96-well or 384-well plates

Procedure:

o Compound Preparation: Prepare a serial dilution of CP-640186 in DMSO. A typical starting
concentration is 10 mM. Further dilute in assay buffer to achieve final desired concentrations
(e.g., 0.1 nM to 10 uM).

e Enzyme Preparation: Dilute recombinant ACC1 or ACC2 in cold assay buffer to the desired
concentration.

o Assay Reaction:

o Add 5 pL of diluted CP-640186 or vehicle (DMSO in assay buffer) to the wells.

o Add 10 pL of diluted enzyme solution to each well.

o Incubate for 10-15 minutes at room temperature.

o Initiate the reaction by adding 10 pL of a substrate mix containing Acetyl-CoA, ATP, and
Bicarbonate in assay buffer. Final concentrations should be optimized, but a starting point
is 10 uM for each.

o Incubate for 60 minutes at 30°C.

o ADP Detection:
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o Add 25 puL of ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the
remaining ATP. Incubate for 40 minutes at room temperature.

o Add 50 pL of Kinase Detection Reagent to convert ADP to ATP and measure the newly
synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

o Data Analysis:

o Measure luminescence using a plate reader.

o Calculate the percentage of inhibition relative to the vehicle control.

o Plot the percent inhibition against the logarithm of the CP-640186 concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.
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Caption: Workflow for the ACC enzymatic inhibition assay using ADP-Glo technology.
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Protocol 2: Inhibition of Fatty Acid Synthesis in HepG2
Cells

This protocol measures the effect of CP-640186 on de novo fatty acid synthesis by quantifying
the incorporation of a radiolabeled precursor.

Materials:

HepG2 cells

Cell culture medium (e.g., DMEM with 10% FBS)

CP-640186

[**C]-Sodium Acetate

Scintillation vials and scintillation fluid

Lipid extraction solvents (e.g., Hexane:lsopropanol, 3:2 v/v)

Procedure:

e Cell Culture: Plate HepG2 cells in 12-well plates and grow to ~80-90% confluency.

o Compound Treatment: Pre-incubate cells with varying concentrations of CP-640186 (e.g.,
0.01 puM to 50 puM) or vehicle (DMSO) in serum-free medium for 2 hours.[6][7]

o Radiolabeling: Add [**C]-Sodium Acetate (final concentration ~1 pCi/mL) to each well and
incubate for an additional 2-4 hours at 37°C.

e Cell Lysis and Lipid Extraction:

o Wash cells twice with cold PBS.

o Lyse the cells and extract total lipids by adding a hexane:isopropanol (3:2) solvent mixture.

o Collect the organic phase containing the lipids.
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e Quantification:
o Evaporate the solvent and resuspend the lipid extract in scintillation fluid.
o Measure the incorporated radioactivity using a scintillation counter.
e Data Analysis:
o Normalize radioactivity counts to total protein content for each well.
o Calculate the percentage of inhibition of fatty acid synthesis relative to the vehicle control.

o Plot the data to determine the EC50 value.

Protocol 3: Stimulation of Fatty Acid Oxidation in C2C12
Cells

This protocol assesses the ability of CP-640186 to stimulate fatty acid oxidation by measuring
the conversion of radiolabeled palmitate to CO-.

Materials:

e C2C12 myoblasts, differentiated into myotubes

o CP-640186

o [“C]-Palmitic acid complexed to BSA

» Sealed incubation flasks with a center well for CO2 trapping
e Hyamine hydroxide or similar CO:z trapping agent
 Scintillation fluid

Procedure:

o Cell Culture: Plate C2C12 myoblasts and differentiate them into myotubes by switching to a
low-serum differentiation medium for 4-6 days.
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« Compound Treatment: Pre-incubate the differentiated C2C12 myotubes with various
concentrations of CP-640186 (e.g., 1 nM to 10 uM) or vehicle for 2 hours.[6][7]

o Oxidation Reaction:
o Add [**C]-Palmitate-BSA complex to the medium.

o Seal the flasks, which should contain a small center well holding a piece of filter paper
soaked in a COz2 trapping agent (e.g., hyamine hydroxide).

o Incubate for 1-2 hours at 37°C.
e CO:2 Trapping and Measurement:

o Stop the reaction by injecting perchloric acid into the medium, which releases the
dissolved #CO:..

o Allow the flasks to sit for another 60 minutes to ensure complete trapping of the 1*CO2 by
the filter paper.

o Remove the filter paper and place it in a scintillation vial with scintillation fluid.
» Data Analysis:
o Measure radioactivity using a scintillation counter.
o Calculate the fold-stimulation of fatty acid oxidation relative to the vehicle control.

o Plot the data to determine the EC50 value for stimulation.[1][6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.merckmillipore.com/ID/id/product/ACC-Inhibitor-IV-CP-640186-Calbiochem,EMD_BIO-533978
https://pubmed.ncbi.nlm.nih.gov/12842871/
https://pubmed.ncbi.nlm.nih.gov/12842871/
https://pubmed.ncbi.nlm.nih.gov/12842871/
https://pubmed.ncbi.nlm.nih.gov/12842871/
https://www.researchgate.net/publication/347562557_Inhibition_of_Acetyl-CoA_Carboxylase_Causes_Malformations_in_Rats_and_Rabbits_Comparison_of_Mammalian_Findings_and_Alternative_Assays
https://www.selleckchem.com/products/cp-640186.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6269866/
https://www.medchemexpress.com/CP-640186.html
https://www.medchemexpress.com/CP-640186-hydrochloride.html
https://www.mdpi.com/1420-3049/27/23/8583
https://www.benchchem.com/product/b1216025#cp-640186-in-vitro-experimental-protocol
https://www.benchchem.com/product/b1216025#cp-640186-in-vitro-experimental-protocol
https://www.benchchem.com/product/b1216025#cp-640186-in-vitro-experimental-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1216025?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

